molecular formula C11H14ClNO B2603815 (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide CAS No. 1687750-35-1

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide

Cat. No.: B2603815
CAS No.: 1687750-35-1
M. Wt: 211.69
InChI Key: QSGXOZATHLLEEQ-DTWKUNHWSA-N
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Description

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide: is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a chiral center at the 2-position of the propanamide moiety and another chiral center at the 1-position of the phenylethyl group, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide can be achieved through several methods. One common approach involves the reaction of (2S)-2-chloropropanoic acid with (1R)-1-phenylethylamine under appropriate conditions to form the desired amide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the phenyl group can produce various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized phenyl derivatives.

Scientific Research Applications

Chemistry:

    Stereochemical Studies: The compound’s chiral centers make it valuable for studying stereochemical effects in various reactions.

    Catalysis: It can be used as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Protein Binding Studies: Useful in studying protein-ligand interactions.

Medicine:

    Drug Development: Potential precursor for the synthesis of chiral drugs.

    Pharmacological Studies: Investigated for its biological activity and potential therapeutic applications.

Industry:

    Material Science: Used in the synthesis of chiral materials for advanced applications.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

    (2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide: A diastereomer with different stereochemical properties.

    (2R)-2-chloro-N-[(1R)-1-phenylethyl]propanamide: Another diastereomer with distinct stereochemical characteristics.

Uniqueness:

    Chirality: The presence of two chiral centers makes (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide unique in its stereochemical behavior.

    Reactivity: The compound’s specific reactivity patterns due to its functional groups and stereochemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXOZATHLLEEQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@H](C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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